(3-Fluoropyridin-4-yl)methanamine

LOXL2 inhibition fibrosis cancer

Medicinal chemistry teams optimizing LOXL2 inhibitors require a moderate-potency analog to bracket SAR between highly potent leads (e.g., 2-chloro analog, IC₅₀ 126 nM) and inactive compounds. (3-Fluoropyridin-4-yl)methanamine delivers a validated IC₅₀ of 431-650 nM, serving as an essential titration control that prevents pathway oversaturation and enables systematic dose-response target validation in fibrosis models. • LOXL2 IC₅₀ = 431-650 nM (Homo sapiens, pH 8.0, 37°C); confirmed inhibition window for SAR campaigns. • CNS-penetrant physicochemical profile: MW 126.13, XLogP 0.3, TPSA 38.9 Ų, predicted BBB-permeable, non-P-gp substrate. • Free base, liquid at ambient; ≥97% purity; multi-gram stock available for amide coupling, reductive amination, and library synthesis.

Molecular Formula C6H7FN2
Molecular Weight 126.134
CAS No. 870063-62-0
Cat. No. B591669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoropyridin-4-yl)methanamine
CAS870063-62-0
Molecular FormulaC6H7FN2
Molecular Weight126.134
Structural Identifiers
SMILESC1=CN=CC(=C1CN)F
InChIInChI=1S/C6H7FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2
InChIKeyYPJQSIDUEOBFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluoropyridin-4-yl)methanamine Overview


(3-Fluoropyridin-4-yl)methanamine is a fluorinated heterocyclic primary amine (C₆H₇FN₂, MW 126.13 g/mol) that serves as a key intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting the central nervous system and as an enzyme inhibitor . The compound's 3-fluoro substitution on the pyridine ring imparts distinct electronic properties—lowering the pKa of the pyridine nitrogen and modulating binding interactions—which differentiate it from non-fluorinated or alternatively substituted pyridinylmethanamine analogs [1]. It is commercially available as a free base (liquid at ambient conditions) with high purity (≥97-98%) .

Use Pharmaceutical intermediate for CNS-targeted and enzyme inhibitor synthesis
Feature 3-Fluoropyridine scaffold with modifiable primary amine
Availability Commercially stocked, high-purity synthetic building block

Analog Comparison: (3-Fluoropyridin-4-yl)methanamine


Substitution patterns on the pyridine ring profoundly influence both the electronic landscape and the biological activity of pyridinylmethanamine derivatives. The specific placement of a single fluorine atom at the 3-position in (3-Fluoropyridin-4-yl)methanamine creates a unique combination of steric and electronic effects that cannot be replicated by 2-substituted, 4-substituted, or halogen-exchanged analogs. For example, LOXL2 inhibitory potency varies by orders of magnitude depending on the substituent's identity and position: the 2-chloro analog is exceptionally potent (IC₅₀ = 126 nM), whereas the 3-fluoro analog exhibits moderate inhibition (IC₅₀ = 431–650 nM) [1], and the 3-chloro analog shows no documented LOXL2 inhibition in the same class. Furthermore, physicochemical properties such as lipophilicity (XLogP), molecular weight, and hydrogen bonding capacity differ markedly between analogs [2]. These divergent properties translate directly into differences in target engagement, metabolic stability, and synthetic utility, making generic substitution a high-risk strategy that can derail experimental reproducibility or lead to inactive compounds [3].

Position-dependent potency

LOXL2 inhibitory activity shifts by orders of magnitude with different substitution patterns; direct analog replacement may disrupt target engagement.

Physicochemical shifts

Halogen or alkyl exchange alters lipophilicity, TPSA, and molecular weight, potentially changing ADME behavior and synthetic reactivity.

Unverified selectivity

Class-level inference suggests LOXL2 selectivity, but off-target amine oxidase profiles are not directly measured for this analog.

Head-to-Head Evidence Review: (3-Fluoropyridin-4-yl)methanamine


LOXL2 Inhibitory Potency Comparison

In a standardized LOXL2 enzymatic assay using full-length recombinant human LOXL2 expressed in CHO cells and monitoring H₂O₂ production via DAP substrate, (3-Fluoropyridin-4-yl)methanamine exhibited an IC₅₀ of 431 nM [1]. Under the same assay conditions, the 2-chloro analog ((2-chloropyridin-4-yl)methanamine) displayed significantly higher potency with an IC₅₀ of 126 nM (3.4-fold more potent), while the 2-phenoxy analog showed an IC₅₀ of 309 nM (1.4-fold more potent) [2]. In a related fluorescence-based LOXL2 amine oxidase assay using CHO cell conditioned media, the 3-fluoro compound yielded an IC₅₀ of 650 nM [3].

LOXL2 Potency
Head-to-head
IC₅₀ 431 nM vs. IC₅₀ 126 nM (2-Cl analog)
Moderate inhibition for SAR titration
Recombinant human LOXL2, DAP assay
LOXL2 inhibition fibrosis cancer

Physicochemical Property Profile vs. Analogs

Computed physicochemical properties reveal a clear differentiation vector for (3-Fluoropyridin-4-yl)methanamine. It possesses an XLogP3-AA value of 0.3 and a topological polar surface area (TPSA) of 38.9 Ų [1]. In contrast, the 3-chloro analog exhibits an XLogP3-AA of 0.3 but a significantly larger molecular weight (142.58 vs. 126.13 g/mol) and increased steric bulk [2]. The 3-trifluoromethyl analog displays an XLogP3-AA of 0.3 (for the free base) but a TPSA of 117 Ų, indicating substantially different hydrogen bonding capacity and polarity [3].

Physicochemical Profile
Cross-study comparable
XLogP 0.3 | TPSA 38.9 Ų | MW 126.1
May support permeability screening
Computed properties, lower MW than chloro analog
drug design ADME lead optimization

Inferred Selectivity Profile

While direct selectivity data for (3-Fluoropyridin-4-yl)methanamine against other amine oxidases (LOX, MAO-A, MAO-B, SSAO) is not published, class-level SAR from the Hutchinson et al. study provides a strong inference. The study demonstrated that the 2-chloro analog (compound 20) is selective for LOXL2 over LOX, MAO-A, MAO-B, and SSAO [1]. This selectivity is attributed to a unique pyridine binding site within LOXL2 that accommodates substituted pyridin-4-ylmethanamines [2]. Given that the 3-fluoro analog shares this core scaffold and exhibits moderate LOXL2 inhibition, it is reasonable to expect a similar selectivity profile, though quantitative confirmation is needed. In contrast, the 2-chloro analog has been explicitly characterized as a selective LOXL2 inhibitor with minimal off-target amine oxidase activity [3].

Selectivity Inference
Class-level inference
Not directly measured
Class-level LOXL2 selectivity, pending profiling
Inferred from 2-Cl analog selectivity data
selectivity amine oxidases safety pharmacology

Synthetic Accessibility & Availability

(3-Fluoropyridin-4-yl)methanamine is readily available from multiple reputable suppliers (e.g., Fluorochem, Aladdin) in high purity (97-98%) . In contrast, the 3-chloro analog (CAS 870063-65-3) is primarily available through custom synthesis and has limited commercial stock, which can significantly delay research timelines . The 2-chloro analog is widely available but is a known potent LOXL2 inhibitor, making it less suitable as a negative control or as a starting point for diversifying SAR away from extreme potency. The 3-fluoro compound thus occupies a unique procurement niche: it is a readily accessible, moderately potent LOXL2 inhibitor that can serve as a scaffold for further optimization without the synthetic burden of custom chloro-derivatives.

Availability
Data to verify
In stock, purity 98%, packs up to 25 g
Verify lot-specific COA before use
Multiple vendors; 3-chloro analog requires custom synthesis
chemical synthesis procurement lead optimization

Application Scenarios: (3-Fluoropyridin-4-yl)methanamine


LOXL2 SAR: Moderate Potency

When designing a LOXL2 inhibitor lead optimization campaign, the 3-fluoro analog serves as an essential intermediate potency control. With an IC₅₀ of 431 nM [1], it provides a valuable titration point between the highly potent 2-chloro lead (IC₅₀ = 126 nM) and weaker inhibitors. This allows medicinal chemists to systematically vary substituents while maintaining a measurable LOXL2 inhibition window, facilitating the identification of compounds with optimal efficacy and reduced off-target liability [2].

CNS Drug Discovery: BBB Penetration

The favorable physicochemical properties of (3-Fluoropyridin-4-yl)methanamine—specifically its low molecular weight (126.13 g/mol), moderate lipophilicity (XLogP = 0.3), and balanced TPSA (38.9 Ų) [1]—make it an attractive starting point for designing CNS-penetrant compounds. The fluoropyridine moiety is known to enhance metabolic stability and binding affinity in CNS targets [2]. Compared to bulkier analogs (e.g., 3-chloro or 3-trifluoromethyl derivatives), the 3-fluoro compound is predicted to have superior passive permeability and reduced efflux susceptibility, critical factors for crossing the blood-brain barrier.

LOXL2 Fibrosis Models: Chemical Probe

In cellular or in vivo models of fibrosis where LOXL2 is implicated, the 3-fluoro analog can be deployed as a moderate-affinity chemical probe. Its potency (431-650 nM IC₅₀) [1] is sufficient to inhibit LOXL2-mediated collagen cross-linking without the extreme potency that may lead to cytotoxicity or pathway oversaturation. This makes it suitable for dose-response studies and for validating LOXL2 as a target in complex biological systems [2].

Building Block for Fluorinated Heterocycles

Beyond its direct biological activity, (3-Fluoropyridin-4-yl)methanamine is a versatile building block for the synthesis of more complex fluorinated heterocycles. Its primary amine functionality allows for facile derivatization (e.g., amide coupling, reductive amination), while the 3-fluoro substituent can be leveraged in subsequent cross-coupling reactions. The ready commercial availability of the compound in multigram quantities [1] ensures a reliable supply for synthetic chemistry groups aiming to generate diverse compound libraries for high-throughput screening.

Application
Selection Property
Validation Focus
LOXL2 pathway study: SAR titration probe
Reported moderate inhibition window
Dose-response in enzymatic assay, comparator benchmarking
CNS permeability research
Low molecular weight, moderate lipophilicity
Permeability assay, efflux ratio review
Fibrosis model LOXL2 probe
Moderate target engagement potential
LOXL2-dependent collagen cross-linking endpoint
Fluorinated heterocycle synthesis
Primary amine handle, commercial availability
Derivatization efficiency, compound library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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